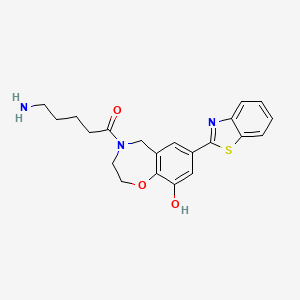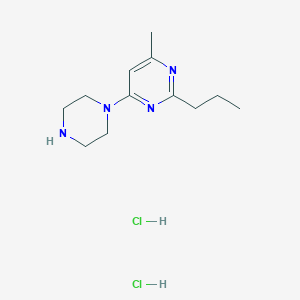![molecular formula C18H19NO B5343874 2-methyl-1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5343874.png)
2-methyl-1-[(2-methylphenyl)acetyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-[(2-methylphenyl)acetyl]indoline, also known as MMAI, is a psychoactive drug that belongs to the indole family. It is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMAI is a structural analog of 5-MeO-DALT, which is a Schedule I controlled substance in the United States. However, MMAI is not currently scheduled under the Controlled Substances Act.
作用機序
2-methyl-1-[(2-methylphenyl)acetyl]indoline is believed to exert its effects through its interaction with serotonin receptors. Specifically, it has been found to have high affinity for the 5-HT2A receptor, which is involved in regulating mood and cognition. By modulating the activity of this receptor, this compound may be able to exert antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in regulating mood and motivation. Additionally, this compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in promoting the growth and survival of neurons.
実験室実験の利点と制限
2-methyl-1-[(2-methylphenyl)acetyl]indoline has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been found to have high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in regulating mood and cognition. However, one limitation is that this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 2-methyl-1-[(2-methylphenyl)acetyl]indoline. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, more research is needed to determine the safety and tolerability of this compound in humans, as well as its potential for abuse and dependence.
合成法
2-methyl-1-[(2-methylphenyl)acetyl]indoline can be synthesized through a multistep process that involves the condensation of 2-methylphenylacetic acid with indole. The resulting product is then reduced using sodium borohydride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学的研究の応用
2-methyl-1-[(2-methylphenyl)acetyl]indoline has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have significant affinity for serotonin receptors, which are involved in regulating mood, anxiety, and cognition. This compound has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, this compound has been found to have potential applications in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in rats.
特性
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-7-3-4-8-15(13)12-18(20)19-14(2)11-16-9-5-6-10-17(16)19/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVBIPISPQXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5343791.png)
![8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5343793.png)
![7-acetyl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343796.png)

![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5343825.png)
![4-(1-{4-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]phenyl}ethyl)morpholine](/img/structure/B5343840.png)
![7-amino-8-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5343846.png)
![2-chloro-4-{5-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343853.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(piperidin-1-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5343860.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5343867.png)



![N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5343915.png)